molecular formula C9H13NO2 B1305119 2,6-Dimethoxybenzylamine CAS No. 20781-22-0

2,6-Dimethoxybenzylamine

Cat. No. B1305119
Key on ui cas rn: 20781-22-0
M. Wt: 167.2 g/mol
InChI Key: XEKGMBAKVJAVAZ-UHFFFAOYSA-N
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Patent
US07449456B2

Procedure details

2,6-Dimethoxybenzylamine was treated with 48% hydrobromic acid to obtain 2,6-dihydroxybenzylamine hydrobromide. F: 140.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:10]=[CH:9][CH:8]=[C:7]([O:11]C)[C:4]=1[CH2:5][NH2:6].[BrH:13]>>[BrH:13].[OH:2][C:3]1[CH:10]=[CH:9][CH:8]=[C:7]([OH:11])[C:4]=1[CH2:5][NH2:6] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(CN)C(=CC=C1)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Br.OC1=C(CN)C(=CC=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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